molecular formula C7H4Cl2F2 B14066127 1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene CAS No. 1803787-45-2

1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14066127
CAS No.: 1803787-45-2
M. Wt: 197.01 g/mol
InChI Key: DMPRKEOIWAASEW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, and two fluorine atoms are substituted at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve elevated temperatures and the presence of a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Major products are benzoic acid derivatives.

    Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity towards nucleophiles, allowing it to participate in various chemical transformations. The pathways involved include the formation of reactive intermediates that facilitate the substitution of functional groups on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-4-fluoromethyl-2-nitrobenzene
  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 2,4-Dichloro-1-fluorobenzene

Uniqueness

1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in specific positions allows for selective chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

1803787-45-2

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Cl2F2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2

InChI Key

DMPRKEOIWAASEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CF)Cl)Cl

Origin of Product

United States

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